molecular formula C11H11ClN2O B015624 6-Amidino-2-naphthol hydrochloride CAS No. 66217-10-5

6-Amidino-2-naphthol hydrochloride

Cat. No. B015624
CAS RN: 66217-10-5
M. Wt: 222.67 g/mol
InChI Key: YZMBAXFWNDLDFI-UHFFFAOYSA-N
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Description

6-Amidino-2-naphthol hydrochloride is a compound derived from naphthol, which has been studied for its synthesis and various properties. It's a part of the amidoalkyl naphthols class of chemicals, recognized for their diverse applications in organic synthesis and pharmaceutical research.

Synthesis Analysis

Several methods have been developed for synthesizing amidoalkyl naphthols, including 6-Amidino-2-naphthol hydrochloride. Common approaches involve multi-component condensation reactions. For instance, one efficient one-pot synthesis involves the three-component reaction of 2-naphthol, aromatic aldehydes, and amide or urea in the presence of a catalytic amount of 2,4,6-trichloro-1,3,5-triazine under solvent-free conditions (Zhang & Zhang, 2009). Another method uses silica supported perchloric acid as a catalyst (Shaterian, Yarahmadi, & Ghashang, 2008).

Molecular Structure Analysis

The molecular structure of 6-Amidino-2-naphthol hydrochloride and related compounds is complex, often forming crystalline structures with specific geometric configurations. For example, the related compound 6-amino-2-naphthoic acid forms a naphthalene-based calix[3]amide with a channel structure in its crystalline state (Katagiri et al., 2008).

Scientific Research Applications

  • Protease Inhibition and Anti-Complement Activity : A derivative of 6-Amidino-2-naphthol, FUT-187, has been identified as an effective oral protease inhibitor with superior anti-complement activity, making it a potential therapeutic agent in medical applications (Nakayama et al., 1993).

  • Ion Channel Blockage : Nafamostat mesilate, a metabolite of 6-Amidino-2-naphthol, can block acid-sensing ion channel currents, suggesting its relevance in neurological research (Ugawa et al., 2007).

  • Synthesis of Biologically Active Compounds : Amidino substituted 2-aminophenols, such as 6-Amidino-2-naphthol, serve as important building blocks for synthesizing compounds with potential antiproliferative properties against human tumor cells, indicating its significance in cancer research (Ptiček et al., 2021).

  • Efficient One-Pot Synthesis Methods : The compound has been used in efficient one-pot synthesis methods for creating amidoalkyl naphthols, a class of compounds with potential for biological screening and drug discovery (Zhang & Zhang, 2009).

  • Pharmacokinetics of Anticancer Drugs : 6-Amidino-2-naphthol is used in the synthesis of Nafamostat mesilate, a promising anti-pancreatitis drug, showcasing its role in drug development and pharmacokinetics studies (Che Bao-quan et al., 2007).

  • Catalytic Synthesis Advancements : The compound is involved in current progress in catalytic synthesis, offering advantages like green synthesis, atom economy, and a clean reaction profile, underlining its importance in sustainable chemistry research (Singh et al., 2020).

properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWZRPUJAXDYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496244
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amidino-2-naphthol hydrochloride

CAS RN

66217-10-5
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Hernández-Mitre, H Won, SC Wallis, SL Parker… - Bioanalysis, 2023 - Future Science
… Nafamostat mesylate (pharmaceutical formulation) was supplied by Chong Kun Dang Pharmaceutical (Seoul, Korea), and 6-amidino-2-naphthol hydrochloride (purity 95%) was …

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